

Commercial Availability and Technical Guide for Cisapride-13C,d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cisapride-13C,d3

Cat. No.: B562527

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical applications of **Cisapride-13C,d3**. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and other bioanalytical studies.

Core Compound Information

Parameter	Details
Product Name	Cisapride-13C,d3
Chemical Name	rel-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-(methoxy-13C,d3)-4-piperidiny]-2-methoxybenzamide
CAS Number	1285970-69-5
Molecular Formula	C ₂₂ ¹³ CH ₂₆ D ₃ ClFN ₃ O ₄
Molecular Weight	469.96 g/mol

Commercial Availability and Suppliers

Cisapride-13C,d3 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers

can procure this compound from the following vendors, who typically provide a Certificate of Analysis (CoA) with each product.

Supplier	Website	Contact Information	Notes
Simson Pharma Limited	simsonpharma.com	--INVALID-LINK--	Offers custom synthesis and provides a Certificate of Analysis.
VIVAN Life Sciences	vivanlifesciences.com	--INVALID-LINK--	Lists the product with catalog number VLCS-00556.
TLC Pharmaceutical Standards Ltd.	N/A	N/A	Listed as a supplier in chemical buyers guides.
ChemicalBook	chemicalbook.com	N/A	Provides a platform with a list of global suppliers.
Pharmaffiliates	pharmaffiliates.com	N/A	Offers the product for research purposes.
Toronto Research Chemicals (TRC)	trc-canada.com	N/A	A well-known supplier of isotope-labeled compounds.

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular batch should be obtained from the supplier, the following table represents typical quality specifications for **Cisapride-13C,d3** based on industry standards for stable isotope-labeled compounds.

Test	Method	Specification	Representative Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥ 98 atom % ¹³ C, ≥ 98 atom % D	Conforms
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure	Conforms
Appearance	Visual	White to off-white solid	Conforms
Solubility	N/A	Soluble in DMSO, Methanol	Conforms

Experimental Protocols

Use of Cisapride-¹³C,^{d3} as an Internal Standard in LC-MS/MS Analysis

Objective: To accurately quantify the concentration of unlabeled Cisapride in a biological matrix (e.g., plasma, urine) by correcting for variations in sample preparation and instrument response.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a primary stock solution of **Cisapride-¹³C,^{d3}** in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
 - Prepare a working internal standard (IS) solution by diluting the primary stock solution to a final concentration of 100 ng/mL in the same solvent.
- Sample Preparation (Protein Precipitation):

- To 100 μ L of the biological sample (e.g., plasma), add 300 μ L of the working IS solution in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to achieve separation from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Cisapride: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 466.2 \rightarrow 194.1).
 - **Cisapride-13C,d3**: Monitor the corresponding shifted transition (e.g., m/z 470.2 \rightarrow 194.1).
 - Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
 - Determine the concentration of Cisapride in the unknown samples from the calibration curve.

Competitive Radioligand Binding Assay for 5-HT₄ Receptor

Objective: To determine the binding affinity (K_i) of unlabeled Cisapride for the 5-HT₄ receptor.

Methodology:

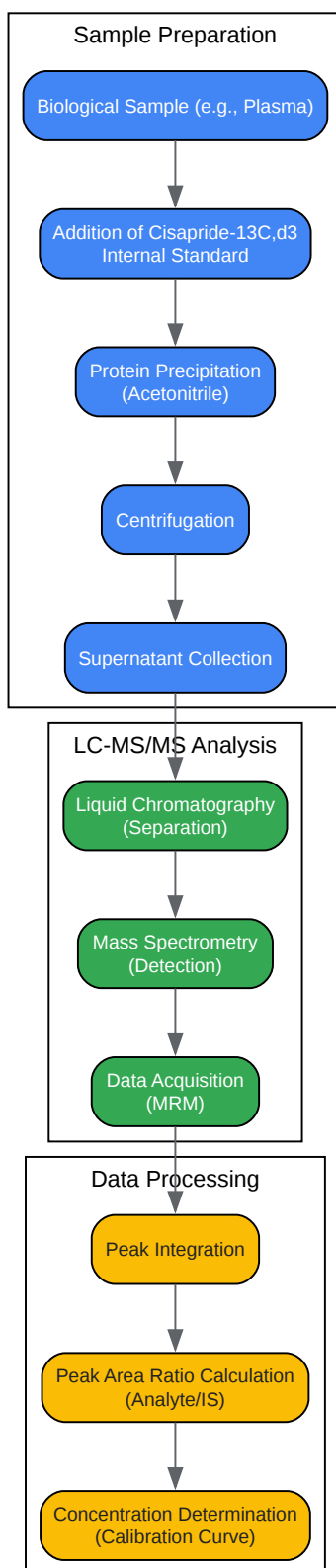
- Membrane Preparation:
 - Prepare cell membranes from a cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
 - Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
 - Resuspend the membrane pellet in the assay buffer.
- Binding Assay:
 - The assay is performed in a 96-well plate.
 - To each well, add:
 - 50 μ L of radioligand (e.g., [³H]-GR113808, a known 5-HT₄ antagonist) at a concentration near its K_d .
 - 50 μ L of competing ligand (unlabeled Cisapride) at various concentrations.
 - 100 μ L of the membrane preparation.

- For non-specific binding, add a high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808).
- Incubate the plate at room temperature for 60 minutes.
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathway and Experimental Workflows

Cisapride-13C,d3 in a Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Cisapride in a biological sample using **Cisapride-13C,d3** as an internal standard.

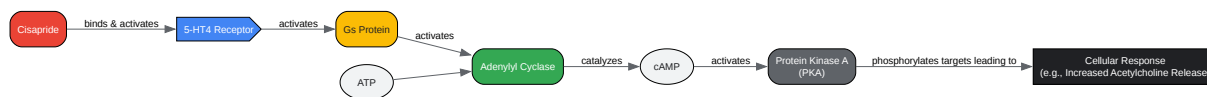


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Bioanalytical workflow for Cisapride quantification.

5-HT₄ Receptor Signaling Pathway

Cisapride acts as an agonist at the 5-hydroxytryptamine type 4 (5-HT₄) receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com